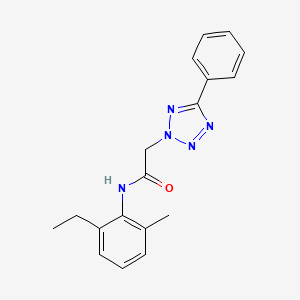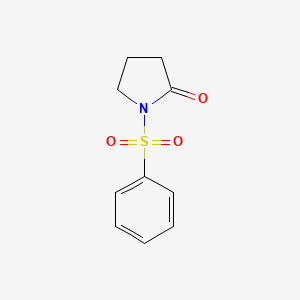![molecular formula C19H25N3O B5586412 [3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5586412.png)
[3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research in the field of quinoxaline derivatives, such as “[3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol,” explores their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their varied potential applications in materials science and pharmaceuticals, despite the specific applications not being the focus here.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves multi-step reactions, starting from readily available materials. An example includes the synthesis of quinoline-4-yl-1,2,3-triazoles, where intermediate compounds are prepared through specific reactions before obtaining the final product (Thomas et al., 2011). Such processes might be analogous to synthesizing the compound , indicating a complex, stepwise approach to obtain specific quinoxaline derivatives.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is elucidated using techniques such as NMR, UV, IR spectroscopy, and X-ray crystallography. These methods provide insights into the conformations and stability of different forms of the compound. For instance, studies on similar molecules have revealed the presence of stable conformers, whose structures and energetic properties can be determined through computational methods (Karkhut et al., 2014).
Chemical Reactions and Properties
Quinoxaline derivatives participate in various chemical reactions, reflecting their rich chemical properties. The reactivity can be influenced by substitutions on the quinoxaline core, affecting their potential as intermediates in the synthesis of more complex molecules. Research on related compounds has shown that they can undergo cyclocondensation reactions, leading to polysubstituted methanones with significant yields (Bonacorso et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. These properties are typically investigated using a combination of spectroscopic analysis and thermal methods. The solvate structures and hydrogen bonding patterns of similar quinoline derivatives have been detailed, offering insights into the compound's interactions and stability (Shibahara et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoxaline derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by their molecular structure. Studies on related compounds focus on their electrochemical properties and potential applications as conducting materials, highlighting the versatility of quinoxaline derivatives in various chemical contexts (Turac et al., 2011).
Propriétés
IUPAC Name |
[3-(3-methylbut-2-enyl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-15(2)8-10-19(14-23)9-5-11-22(13-19)18-12-20-16-6-3-4-7-17(16)21-18/h3-4,6-8,12,23H,5,9-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIMQPWKAGPMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)C2=NC3=CC=CC=C3N=C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5586334.png)
![2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5586346.png)
![N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5586347.png)
![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5586349.png)

![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)


![1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B5586377.png)

![3-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B5586396.png)

![2-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5586410.png)
![3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5586430.png)